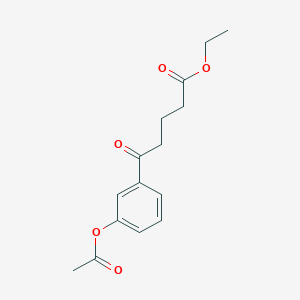

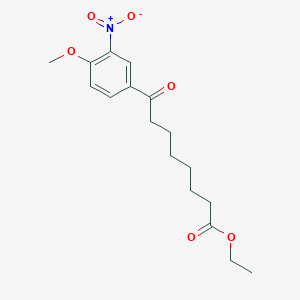

![molecular formula C14H16O5 B1326088 Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate CAS No. 951889-28-4](/img/structure/B1326088.png)

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate

Overview

Description

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate is an organic compound that features a benzo[d][1,3]dioxole moiety attached to a pentanoate ester

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .

Biochemical Pathways

It is plausible that the compound may influence pathways related to cell cycle regulation and apoptosis, given the observed effects of related compounds .

Result of Action

Related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells . These effects could potentially be attributed to Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate as well.

Biochemical Analysis

Biochemical Properties

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are crucial as COX enzymes are involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The binding of this compound to COX enzymes inhibits their activity, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects.

Cellular Effects

This compound has been observed to influence various cellular processes. In cancer cell lines, this compound induces apoptosis and causes cell cycle arrest at the S phase . These effects are mediated through the modulation of cell signaling pathways, including those involving microtubules and tubulin . Additionally, this compound affects gene expression by altering the transcription of genes involved in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound acts as a competitive inhibitor of COX enzymes, binding to the active site and preventing the conversion of arachidonic acid to prostaglandin H2 . Additionally, this compound interacts with tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . These interactions result in the inhibition of cell division and the induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions and retains its bioactivity over extended periods . Long-term exposure to this compound in cell cultures has demonstrated sustained anti-proliferative effects and continued induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, this compound can cause adverse effects, including gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The primary metabolic pathway involves the hydrolysis of the ester bond, resulting in the formation of the corresponding carboxylic acid . This metabolite can further undergo conjugation reactions, such as glucuronidation, to enhance its solubility and facilitate excretion . The interactions of this compound with metabolic enzymes can influence its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution to target sites . The localization of this compound within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits subcellular localization that is critical for its activity. This compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and tubulin . Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular distribution of this compound is essential for its multifaceted biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate typically involves the esterification of 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the process.

Types of Reactions:

Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, leading to the formation of quinones.

Reduction: The carbonyl group in the pentanoate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.

Reduction: Alcohols derived from the reduction of the carbonyl group.

Substitution: Carboxylic acids from the hydrolysis of the ester group.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

- Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxobutanoate

- Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopropanoate

- Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxobutanoate

Properties

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-17-14(16)5-3-4-11(15)10-6-7-12-13(8-10)19-9-18-12/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXBKGJVMFMFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270226 | |

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-28-4 | |

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

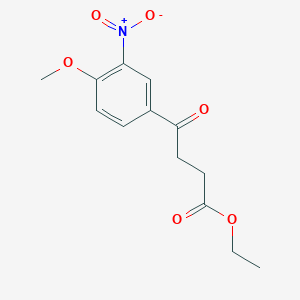

![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)

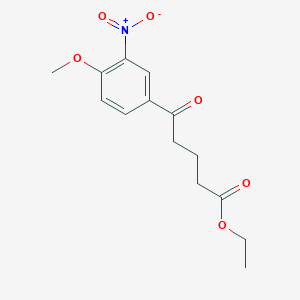

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)

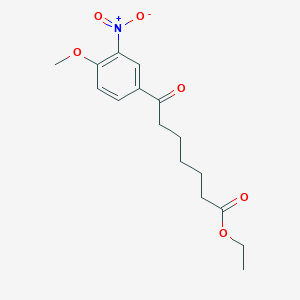

![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)

![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)

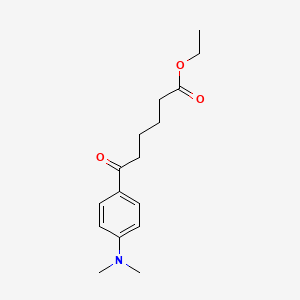

![Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326023.png)

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)

![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)